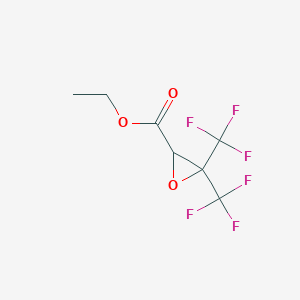
Ethyl 3,3-bis(trifluoromethyl)oxirane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3,3-bis(trifluoromethyl)oxirane-2-carboxylate is a chemical compound known for its unique structure and properties It contains an oxirane ring, which is a three-membered cyclic ether, and two trifluoromethyl groups attached to the same carbon atom
Métodos De Preparación
The synthesis of ethyl 3,3-bis(trifluoromethyl)oxirane-2-carboxylate typically involves the reaction of ethyl 3,3-bis(trifluoromethyl)acrylate with a suitable oxidizing agent to form the oxirane ring. Common oxidizing agents used in this reaction include peracids such as m-chloroperbenzoic acid (m-CPBA). The reaction is usually carried out under controlled conditions to ensure the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Ethyl 3,3-bis(trifluoromethyl)oxirane-2-carboxylate undergoes various chemical reactions, including:
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and carboxylic acids.
Substitution Reactions: The trifluoromethyl groups can participate in substitution reactions, where they are replaced by other functional groups under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation to form more oxidized derivatives or reduction to yield less oxidized products.
Common reagents used in these reactions include tertiary amines, carboxylic acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl 3,3-bis(trifluoromethyl)oxirane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. The presence of trifluoromethyl groups can improve the metabolic stability and bioavailability of drug candidates.
Medicine: It is explored for its potential use in medicinal chemistry, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins with enhanced properties.
Mecanismo De Acción
The mechanism of action of ethyl 3,3-bis(trifluoromethyl)oxirane-2-carboxylate involves its reactivity towards nucleophiles and electrophiles. The oxirane ring is highly strained, making it susceptible to nucleophilic attack. When a nucleophile attacks the oxirane ring, it opens up to form a more stable product. The trifluoromethyl groups can influence the reactivity and stability of the compound by electron-withdrawing effects, which can affect the overall reaction mechanism .
Comparación Con Compuestos Similares
Ethyl 3,3-bis(trifluoromethyl)oxirane-2-carboxylate can be compared with other similar compounds such as:
Ethyl 3,3-bis(trifluoromethyl)acrylate: This compound is a precursor in the synthesis of this compound. It lacks the oxirane ring but contains the same trifluoromethyl groups.
2-Fluoro-3,3-bis(trifluoromethyl)oxirane: This compound has a similar structure but with a fluorine atom instead of an ethyl ester group. It exhibits different reactivity and applications.
3,3-Bis(trifluoromethyl)oxirane: This compound is similar but lacks the ethyl ester group. It is used in different chemical reactions and applications.
The uniqueness of this compound lies in its combination of the oxirane ring and the trifluoromethyl groups, which impart distinct chemical properties and reactivity.
Propiedades
Número CAS |
1644-09-3 |
|---|---|
Fórmula molecular |
C7H6F6O3 |
Peso molecular |
252.11 g/mol |
Nombre IUPAC |
ethyl 3,3-bis(trifluoromethyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C7H6F6O3/c1-2-15-4(14)3-5(16-3,6(8,9)10)7(11,12)13/h3H,2H2,1H3 |
Clave InChI |
IXIGUVGFMZBIAG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1C(O1)(C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


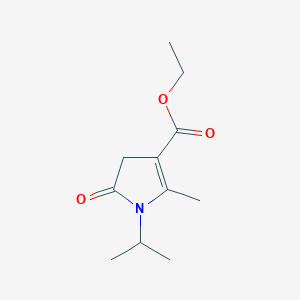
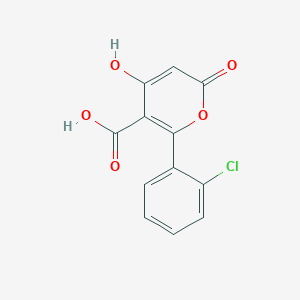

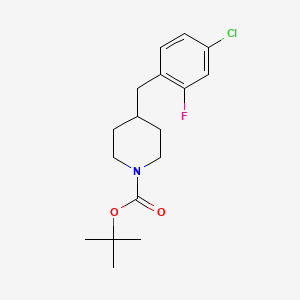
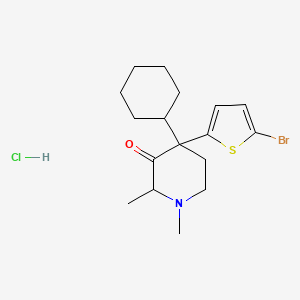
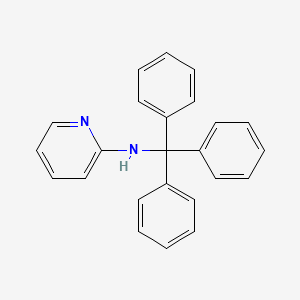
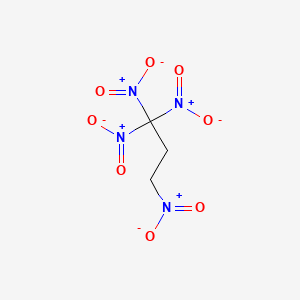
![(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-enoic acid](/img/structure/B14005925.png)
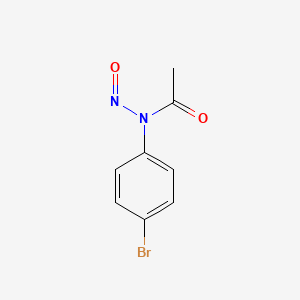
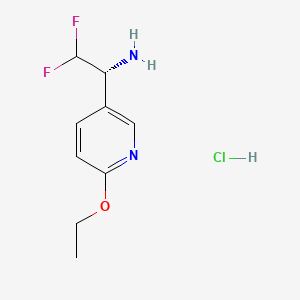
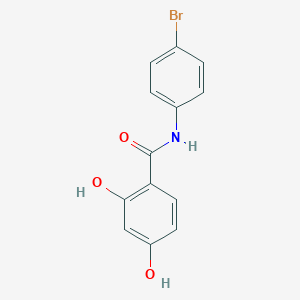
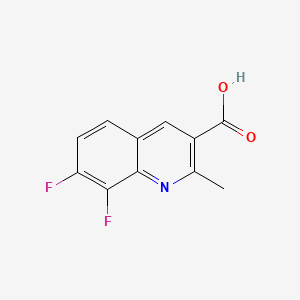
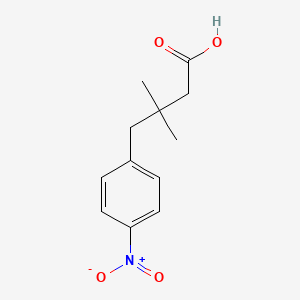
![3,5,7-Trimethyl-1lambda~6~-pyrimido[4,5-e][1,2,4]thiadiazine-1,1,6,8(4H,5H,7H)-tetrone](/img/structure/B14005958.png)
